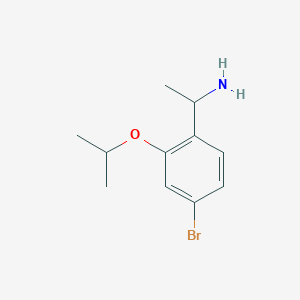

1-(4-Bromo-2-isopropoxyphenyl)ethylamine

Description

1-(4-Bromo-2-isopropoxyphenyl)ethylamine is a halogenated aryl ethylamine featuring a bromine atom at the para position and an isopropoxy group at the ortho position of the phenyl ring, attached to an ethylamine backbone. This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in ligands for neurotransmitter receptors and intermediates in organic synthesis. The bromine atom enhances electrophilic reactivity and may influence binding affinity in biological systems, while the bulky isopropoxy group contributes to steric effects and solubility characteristics .

Properties

IUPAC Name |

1-(4-bromo-2-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXPLGRXWGQXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine typically involves the following steps:

Bromination: The starting material, 2-isopropoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.

Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the final product.

Common reagents used in these reactions include bromine for the bromination step and ethylamine for the alkylation step. The reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-isopropoxyphenyl)ethylamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2-isopropoxyphenyl)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used to study biological pathways and interactions due to its potential bioactivity.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood through comparison with analogs differing in substituents or backbone structure. Below is a systematic analysis:

Substituent Variations on the Aromatic Ring

1-(4-Chloro-2-isopropoxyphenyl)ethylamine :

Replacing bromine with chlorine reduces molecular weight (~35.5 g/mol vs. ~79.9 g/mol for Br) and electronegativity. Chlorine’s smaller atomic radius decreases steric hindrance but may lower lipophilicity (logP ~1.8 vs. ~2.5 for Br analog). This substitution can alter metabolic stability and receptor selectivity in pharmacological contexts.- ~0.2 mg/mL for isopropoxy). However, reduced steric shielding may increase susceptibility to oxidative metabolism.

Backbone Modifications

- However, this modification may reduce blood-brain barrier penetration due to higher polar surface area.

Halogen-Free Analogs

- 1-(2-Isopropoxy-4-methylphenyl)ethylamine :

Removing bromine eliminates halogen-specific interactions (e.g., halogen bonding). The methyl group at the para position decreases electronic withdrawal, raising the pKa of the amine group (~9.4 vs. ~8.7 for Br analog), which affects protonation states under physiological conditions.

Crystallographic and Stability Data

- While refines H-atom positions using riding models, crystallographic studies of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine would likely reveal similar geometric parameters for the isopropoxy group (C-O-C angle ~115°) and ethylamine chain (C-N bond length ~1.47 Å). The bromine atom’s van der Waals radius (~1.85 Å) may induce steric clashes in crystal packing compared to smaller substituents.

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 288.1 | 2.5 | 0.2 | 98–102 |

| 1-(4-Chloro-2-isopropoxyphenyl)ethylamine | 243.7 | 1.8 | 0.6 | 85–89 |

| 1-(4-Bromo-2-methoxyphenyl)ethylamine | 260.1 | 2.1 | 0.5 | 92–96 |

Biological Activity

1-(4-Bromo-2-isopropoxyphenyl)ethylamine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies that highlight its effects.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and an isopropoxy group attached to a phenyl ring, which significantly influences its biological interactions. The presence of these functional groups can affect the compound's reactivity and binding affinity to various biological targets, such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom may enhance the compound's lipophilicity, allowing for better membrane permeability and receptor binding. Additionally, the isopropoxy group can participate in hydrogen bonding, influencing the compound's pharmacodynamics.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with bromine substitutions have been reported to show enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Similar Brominated Compounds | 0.0039 - 0.025 | S. aureus, E. coli |

Case Studies

A notable case study involved a patient who experienced adverse effects after exposure to a structurally related compound, 25I-NBOMe, which is part of the designer drug class. The clinical presentation included tachycardia, hypertension, and agitation, highlighting the importance of understanding the pharmacological profiles of similar compounds . Although this case does not directly involve this compound, it underscores potential risks associated with compounds in this chemical class.

Comparative Analysis with Similar Compounds

This compound can be compared to other brominated phenethylamines in terms of their biological activity:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Phenethylamine | TBD |

| 25I-NBOMe | Phenethylamine | Potent psychoactive effects |

| 4-Bromo-2,6-difluorobenzonitrile | Benzonitrile | Antimicrobial properties |

Research Findings

Research indicates that modifications on the phenyl ring significantly alter the biological activity of related compounds. For example, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial efficacy . The unique combination of bromine and isopropoxy groups in this compound suggests it may exhibit distinct biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.